molecular formula C8H7NO2 B595930 2-Methylfuro[3,2-b]pyridin-3-ol CAS No. 1258401-45-4

2-Methylfuro[3,2-b]pyridin-3-ol

Cat. No.: B595930
CAS No.: 1258401-45-4
M. Wt: 149.149
InChI Key: ZAIUGJRKZJVUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylfuro[3,2-b]pyridin-3-ol is a fused heterocyclic compound combining furan and pyridine moieties. Its structure features a methyl group at the 2-position and a hydroxyl group at the 3-position of the furopyridine scaffold. For instance, deuterium-labeling studies on 2-methylfuro[3,2-b]pyridine (17b) yielded mixtures of deuteriomethyl and deuterio-substituted products, highlighting its reactivity under specific conditions . Safety data for the related compound 2-methylfuro[3,2-b]pyridin-3-one emphasize the need for careful handling, including respiratory protection and proper first-aid measures .

Properties

CAS No.

1258401-45-4

Molecular Formula

C8H7NO2

Molecular Weight

149.149

IUPAC Name

2-methylfuro[3,2-b]pyridin-3-ol

InChI

InChI=1S/C8H7NO2/c1-5-8(10)7-6(11-5)3-2-4-9-7/h2-4,10H,1H3

InChI Key

ZAIUGJRKZJVUQH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Heterocyclic Compounds

Compound Molecular Formula Key Substituents Synthesis Method Applications Reference
2-Methylfuro[3,2-b]pyridin-3-ol C₈H₇NO₂ 2-CH₃, 3-OH Deuterium exchange, Pd catalysis Synthetic intermediate
Furo[2,3-b]pyridine C₇H₅NO Variable at 2,3,6-positions Cyclization of carbonitriles Antibacterial agents
Thieno[3,2-b]thiophene C₆H₄S₂ Phenyl end-caps Stille/Suzuki coupling Organic semiconductors
[1]Benzothieno[3,2-b][1]benzothiophene (BTBT) C₁₂H₈S₂ Alkyl chains at 2,7-positions Oxidation of BTBT derivatives Fluorescent markers, electronics
Reactivity and Functionalization
  • Aromatized indenoquinolines show higher DNA affinity than non-aromatized analogs, suggesting that aromaticity in fused systems enhances bioactivity .
Electronic and Thermal Properties
  • Optoelectronic Potential: Thieno[3,2-b]thiophenes display broad UV-vis absorption (λₐᵦₛ ~350–400 nm) and high thermal stability, making them superior to furopyridines for organic electronics . BTBT tetraoxides (BTBTTO) further improve charge transport due to electron-withdrawing oxygen atoms, a strategy applicable to oxidized furopyridines .
  • Thermal Stability : this compound’s thermal behavior remains underexplored, but its keto analog (2-methylfuro[3,2-b]pyridin-3-one) has documented safety protocols for handling .
Challenges and Limitations
  • Synthetic Complexity: The discontinued commercial status of this compound reflects challenges in large-scale synthesis compared to more stable thieno derivatives.
  • Application Gaps : Unlike BTBT derivatives with proven optoelectronic utility or furoindoles with anticancer activity , this compound lacks demonstrated end-use applications beyond synthetic intermediates.

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